molecular formula C21H14F3N3O2 B4297535 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol

4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol

Cat. No. B4297535
M. Wt: 397.3 g/mol
InChI Key: KKYIOGHELRCBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Mechanism of Action

4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By blocking the activity of BTK, 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of many types of cancers and autoimmune diseases.
Biochemical and Physiological Effects:
4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as to reduce the production of inflammatory cytokines in animal models of autoimmune diseases. It has also been found to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy and safety in humans are still under investigation, and further preclinical and clinical studies are needed to determine its optimal dosing, administration route, and potential drug interactions.

Future Directions

Several future directions for the development of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol have been proposed, including the evaluation of its efficacy in combination with other targeted therapies or immunotherapies, the identification of biomarkers for patient selection, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more potent and selective BTK inhibitors based on the structure of 4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol is ongoing, which may lead to the discovery of new drugs for the treatment of cancer and autoimmune diseases.

Scientific Research Applications

4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

4-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2/c22-21(23,24)29-16-11-7-14(8-12-16)25-20-18-4-2-1-3-17(18)19(26-27-20)13-5-9-15(28)10-6-13/h1-12,28H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYIOGHELRCBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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